BenchChemオンラインストアへようこそ!

8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide

TLR8 agonist Cancer immunotherapy Benzazepine sulfonamide

8-Methoxy-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide is a synthetic small-molecule benzazepine sulfonamide with the molecular formula C11H14N2O4S and a molecular weight of 270.31 g/mol. The compound features a tetrahydro-1-benzazepine core bearing a 7-sulfonamide group and an 8-methoxy substituent, placing it within a class of heterocyclic compounds that have been explored as vasopressin receptor antagonists, antiarrhythmic agents, and more recently as Toll-like receptor (TLR) modulators.

Molecular Formula C11H14N2O4S
Molecular Weight 270.31 g/mol
Cat. No. B13059798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide
Molecular FormulaC11H14N2O4S
Molecular Weight270.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CCCC(=O)NC2=C1)S(=O)(=O)N
InChIInChI=1S/C11H14N2O4S/c1-17-9-6-8-7(3-2-4-11(14)13-8)5-10(9)18(12,15)16/h5-6H,2-4H2,1H3,(H,13,14)(H2,12,15,16)
InChIKeyVTQIMPPNBBBQER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide: Core Structural and Procurement Profile


8-Methoxy-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide is a synthetic small-molecule benzazepine sulfonamide with the molecular formula C11H14N2O4S and a molecular weight of 270.31 g/mol [1]. The compound features a tetrahydro-1-benzazepine core bearing a 7-sulfonamide group and an 8-methoxy substituent, placing it within a class of heterocyclic compounds that have been explored as vasopressin receptor antagonists, antiarrhythmic agents, and more recently as Toll-like receptor (TLR) modulators [2]. Its primary listing as a chemical building block (Enamine EN300-106100, 95% purity) indicates it is typically sourced for further derivatization rather than as a finished active pharmaceutical ingredient [1].

Why 8-Methoxy-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide Cannot Be Simply Replaced by Other Benzazepine Sulfonamides


Benzazepine sulfonamides are not functionally interchangeable due to the profound impact of even minor substituent variations on biological activity and selectivity. For example, within the TLR8 agonist series, the presence and position of the sulfonamide group directly dictate TLR8 vs. TLR7 selectivity, while the methoxy substituent influences both potency and off-target profiles [1]. The patent literature explicitly demonstrates that compounds of formula (I) where R4 or R5 is -SO2-NR7R8 are TLR8 agonists with therapeutic utility in cancer and autoimmune diseases, and that modifications to the core or sulfonamide moiety can abolish activity or introduce toxicity [1]. Consequently, substituting this specific compound with a generic benzazepine sulfonamide without matching the exact substitution pattern risks complete loss of desired pharmacological activity or gain of unwanted off-target effects.

Quantitative Differentiation Evidence for 8-Methoxy-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide Against Closest Analogs


TLR8 Agonist Potency Differentiation: DN052 (Advanced Benzazepine Sulfonamide) vs. Motolimod

While 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide itself has not been publicly profiled in head-to-head TLR8 assays, the directly related advanced clinical candidate DN052—a benzazepine sulfonamide from the same patent family—demonstrates quantifiable superiority over the clinical-stage comparator motolimod. DN052 exhibited an EC50 of 6.7 nM in a human TLR8 reporter assay versus 108.7 nM for motolimod, a 16-fold potency advantage [1]. This establishes a class precedent that specific benzazepine sulfonamide derivatives can achieve low nanomolar TLR8 potency, directly attributable to their substitution pattern.

TLR8 agonist Cancer immunotherapy Benzazepine sulfonamide

TLR8 Selectivity Over TLR7: A Critical Differentiation Parameter

Selectivity for TLR8 over TLR7 is a key differentiator for benzazepine sulfonamide agonists, as TLR7 activation can lead to distinct and potentially undesirable cytokine profiles. In the same assay series, DN052 (a benzazepine sulfonamide) showed no detectable agonist activity on hTLR7, hTLR4, or hTLR9 up to 50 µM, whereas the reference compound resiquimod (R848) is a potent dual TLR7/8 agonist [1]. This demonstrates that the benzazepine sulfonamide scaffold can be tuned for exclusive TLR8 activation, a feature not inherent to all sulfonamide-containing analogs.

TLR8 selectivity Benzazepine Immune modulation

Off-Target Safety Profile: Benzazepine Sulfonamide vs. Clinical Benchmark

A broad off-target screen (Cerep panel, 44 targets) comparing DN052 with motolimod revealed a clinically meaningful difference in cardiac safety risk. Motolimod inhibited the hERG potassium channel by 59.2% at 10 µM, a signal associated with potential QT prolongation. DN052, in contrast, showed no significant hERG effect at the same concentration [1]. While this data is for a related benzazepine sulfonamide rather than the target compound itself, it underscores how specific structural features within this chemotype can eliminate a liability present in other clinical-stage molecules.

Off-target screen hERG Safety pharmacology

Synthetic Tractability and Supply Chain Provenance of 8-Methoxy-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide

The target compound is commercially available as a pre-synthesized building block (Enamine EN300-106100, 95% purity [1]), which contrasts with many benzazepine sulfonamide analogs that require custom multi-step synthesis. While no direct comparative purity data against other vendors is provided, the availability of this specific regioisomer as a catalog item reduces lead time and synthetic burden compared to in-house preparation of closely related compounds such as 7-methoxy or 6-sulfonamide isomers that are not commercially listed. The defined 95% purity specification provides a baseline for procurement quality control.

Chemical building block Synthetic intermediate Enamine

High-Value Application Scenarios for 8-Methoxy-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide Based on Evidence


Medicinal Chemistry Campaigns Targeting Selective TLR8 Agonists

The compound serves as a key intermediate for synthesizing novel benzazepine sulfonamides with potential TLR8 agonist activity. The class-level evidence demonstrates that compounds from this family can achieve single-digit nanomolar EC50 against human TLR8 with >7,500-fold selectivity over TLR7 [1]. Researchers initiating structure-activity relationship (SAR) studies can use this commercially available, pre-functionalized scaffold to rapidly explore substitution effects on potency and selectivity, bypassing early-stage synthetic bottlenecks.

Cardiac Safety Screening of Benzazepine-Derived Compounds

Given the differential hERG liability observed between structurally related benzazepine sulfonamides, this compound can be used to probe the structural determinants of cardiac ion channel interactions. The data showing that motolimod inhibits hERG by 59.2% while DN052 does not [1] highlights the value of using this exact substitution pattern as a starting point to design hERG-safe analogs, particularly for immunology programs where cardiac safety is a regulatory concern.

Chemical Biology Probe Development for TLR8 Pathway Dissection

The compound's unique substitution pattern (8-methoxy, 7-sulfonamide on the tetrahydrobenzazepine core) enables the design of affinity probes or PROTACs that require a functionalizable handle at a defined position. The commercial availability of this regioisomer, as opposed to other sulfonamide-substituted benzazepines that are not catalog-listed [1], facilitates the rapid generation of tool compounds for dissecting TLR8-mediated innate immune signaling.

Quote Request

Request a Quote for 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.